3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(19-10-4-7-15-5-2-1-3-6-15)21-16-13-20-22(14-16)17-8-11-24-12-9-17/h1-3,5-6,13-14,17H,4,7-12H2,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKOAQHQGHRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the phenylpropyl group: This step involves the alkylation of the pyrazole ring with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Formation of the tetrahydropyran ring: This can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Coupling of the pyrazole and tetrahydropyran rings: This step involves the reaction of the pyrazole derivative with the tetrahydropyran derivative in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of phenylpropionic acid or benzaldehyde derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenylpropyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring.
1-(3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring.
1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)urea: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is unique due to the presence of both the tetrahydropyran and pyrazole rings, which may confer distinct chemical and biological properties
Biological Activity
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the oxan and phenylpropyl substituents.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, compounds structurally related to our target have shown significant inhibitory activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these compounds ranged from 2.39 μM to over 100 μM, indicating varying degrees of potency depending on structural modifications .
| Compound | IC50 (A549) | IC50 (HCT-116) | IC50 (PC-3) |
|---|---|---|---|
| Target Compound | TBD | TBD | TBD |
| Sorafenib | 2.12 ± 0.18 μM | 2.25 ± 0.71 μM | n.d. |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation. For example, studies suggest that hydrogen bonding interactions between the urea moiety and target proteins play a significant role in their biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and pyrazole rings significantly influence the biological activity of derivatives. The presence of electron-withdrawing or electron-donating groups can enhance or reduce potency, respectively.
Key Findings
- Substituent Effects : The position and nature of substituents on the pyrazole ring are critical for enhancing anticancer activity.
- Hydrogen Bonding : Compounds that can form hydrogen bonds with target proteins tend to exhibit higher efficacy.
- Lipophilicity : Increased lipophilicity often correlates with improved cell membrane permeability, enhancing bioavailability.
Case Studies
Several case studies have documented the effectiveness of structurally similar compounds in preclinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were evaluated for their antiproliferative activity, revealing that certain substitutions led to enhanced efficacy against specific cancer types .
- Mechanistic Insights : Research has shown that certain derivatives can inhibit key signaling pathways involved in tumor growth, such as the BRAF pathway, suggesting potential for targeted therapy .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazole-urea-oxane scaffold in this compound?
The synthesis involves multi-step strategies to assemble the pyrazole core, oxane (tetrahydropyran) substituent, and urea linkage. A key approach includes:
- Pyrazole functionalization : Introducing the oxan-4-yl group via nucleophilic substitution or coupling reactions. highlights similar methods for attaching tetrahydropyran to pyrazole.
- Urea formation : Reacting an isocyanate intermediate with a primary amine (e.g., 3-phenylpropylamine). describes the Curtius reaction for generating ureas from carbonyl azides, though alternative methods like carbodiimide-mediated coupling may apply.
- Purification : Chromatography or recrystallization (e.g., methanol, as in ) to isolate the product.
Methodological Tip : Monitor regioselectivity during pyrazole substitution using NMR to confirm positional accuracy of the oxane group .
Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?
- Spectroscopy :
- Crystallography : Use SHELXL () for refinement. Key parameters:
- Hydrogen bonding between urea NH and pyrazole N atoms.
- Torsion angles in the phenylpropyl chain to assess conformational flexibility.
Data Interpretation : Resolve ambiguities in electron density maps (e.g., disordered oxane rings) using restraints in SHELX .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during pyrazole functionalization, and how can they be mitigated?
The 1H-pyrazole’s N1 and N2 positions are electronically distinct, but steric effects from the oxane group may complicate substitution. Strategies include:
- Directing groups : Use protecting groups (e.g., SEM) on pyrazole to steer reactivity.
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) to target the C4 position selectively.
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices). notes similar selectivity challenges in pyrazole-urea synthesis .
Q. How might this compound interact with biological targets, and what assays validate its mechanism?
- Hypothesized targets : Kinases or G-protein-coupled receptors (GPCRs), given structural similarities to bioactive pyrazole-ureas ().
- Assays :
- Kinase inhibition : Screen against a panel (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cellular viability : Test antiproliferative effects in cancer lines (e.g., MTT assay).
- Binding studies : SPR or ITC to quantify affinity for receptors like GPR139 ().
Contradiction Analysis : If activity varies across assays, evaluate solubility (DMSO vs. aqueous buffers) or metabolite stability .
Q. How can structural data resolve contradictions in crystallographic refinement or SAR studies?
- Disordered moieties : Apply TWIN commands in SHELXL for twinned crystals (common with flexible phenylpropyl chains).
- SAR conflicts : Compare X-ray structures of active vs. inactive analogs to identify critical interactions (e.g., urea H-bonding vs. oxane hydrophobicity). emphasizes SHELX’s robustness for high-resolution or twinned data .
Q. What computational approaches predict the compound’s reactivity or pharmacokinetic properties?
- Reactivity : Use DFT (Gaussian) to model electrophilic aromatic substitution on the pyrazole ring.
- ADME : SwissADME or pkCSM to estimate logP (target ~3.5 for blood-brain barrier penetration), CYP450 metabolism, and solubility.
- Docking : AutoDock Vina to simulate binding to GPR139 () or kinase ATP pockets.
Validation : Cross-reference computational results with experimental LC-MS metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
